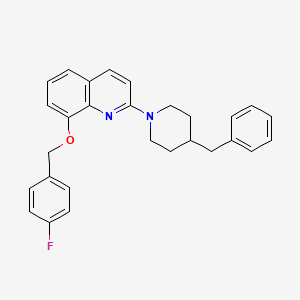

2-(4-Benzylpiperidin-1-yl)-8-((4-fluorobenzyl)oxy)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

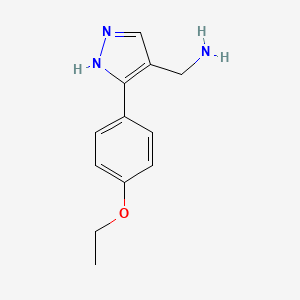

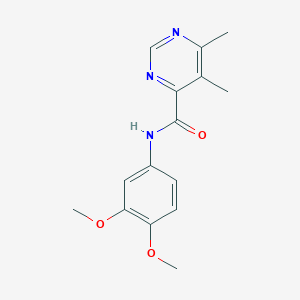

2-(4-Benzylpiperidin-1-yl)-8-((4-fluorobenzyl)oxy)quinoline, also known as BFQ, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BFQ belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Sustainable Synthesis of Quinolines

Quinolines, including derivatives like 2-(4-Benzylpiperidin-1-yl)-8-((4-fluorobenzyl)oxy)quinoline, have been the focus of research due to their wide range of applications in pharmaceuticals and materials science. A study demonstrated an environmentally benign, sustainable synthesis method for substituted quinolines using manganese PNP pincer complexes. This method emphasizes high atom efficiency and the generation of quinolines through a sequence of dehydrogenation and condensation steps, releasing hydrogen and water as byproducts (Mastalir et al., 2016).

Quinoline Derivatives as Fluorophores

Quinoline derivatives are recognized for their efficiency as fluorophores, utilized in biochemistry and medicine to study various biological systems. Research into new quinoline derivatives continues to be significant for developing more sensitive and selective compounds for applications in DNA fluorescence and as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Anticancer Activities of Quinoline Compounds

Quinoline and its analogs, including specific derivatives like 2-(4-Benzylpiperidin-1-yl)-8-((4-fluorobenzyl)oxy)quinoline, have been investigated for their anticancer activities. These compounds exhibit a broad spectrum of biological and biochemical activities due to the synthetic versatility of quinoline, which allows the generation of a large number of structurally diverse derivatives. Their modes of action include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, highlighting their potential as anticancer agents (Solomon & Lee, 2011).

Quinoline-Based Leukotriene D4 Receptor Antagonists

The development of quinoline-based leukotriene D4 (LTD4) receptor antagonists exemplifies the application of quinoline derivatives in targeting specific biochemical pathways. These compounds, designed with an N-benzyl-substituted phenyltetrazole moiety, have shown high activity in blocking LTD4-induced contractions, suggesting their utility in therapeutic interventions against conditions mediated by LTD4 (Sawyer et al., 1992).

Eigenschaften

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O/c29-25-12-9-23(10-13-25)20-32-26-8-4-7-24-11-14-27(30-28(24)26)31-17-15-22(16-18-31)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFDWXRFQREEDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperidin-1-yl)-8-((4-fluorobenzyl)oxy)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)

![2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2916102.png)

![Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2916105.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B2916107.png)

![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)